PDK1 inhibitor
Overview
Description
KIN001-244 is a small molecule compound with a molecular mass of 516.16. It is known for its potential in targeting specific kinases, particularly in the context of cancer research. The compound has been studied for its effects on various cellular processes, including its ability to inhibit certain kinases involved in cancer cell proliferation .
Preparation Methods
The synthetic routes and reaction conditions for KIN001-244 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving the formation of specific bonds and functional groups. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
KIN001-244 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KIN001-244 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: The compound is used to investigate cellular processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: KIN001-244 is studied for its potential therapeutic effects in treating cancers, particularly those involving kinase dysregulation.
Industry: The compound may be used in the development of new drugs and therapeutic agents, leveraging its kinase inhibitory properties
Mechanism of Action
KIN001-244 exerts its effects by inhibiting specific kinases, particularly those involved in the PI3K/AKT/mTOR pathway. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival. The molecular targets of KIN001-244 include kinases such as PDK1 and PDPK1, which play critical roles in cellular signaling and metabolism .
Comparison with Similar Compounds
KIN001-244 is unique in its specific kinase inhibitory profile. Similar compounds include:
CGP60474: Known for its collagen-suppressive effects and minimal global toxicity.
RAF265: Another kinase inhibitor with similar applications in cancer research.
These compounds share some similarities with KIN001-244 in terms of their kinase inhibitory properties, but each has unique characteristics that make them suitable for different research and therapeutic applications.
Biological Activity
Phosphoinositide-dependent kinase 1 (PDK1) is a crucial enzyme in various signaling pathways, particularly those involved in cancer progression. Inhibiting PDK1 has emerged as a promising therapeutic strategy due to its role in activating multiple oncogenic kinases, including AKT. This article delves into the biological activity of PDK1 inhibitors, highlighting their mechanisms of action, effects on cancer cell behavior, and insights from recent studies.
PDK1 serves as a master regulator for the AGC family of protein kinases, phosphorylating key residues that activate downstream signaling pathways crucial for cell growth and survival. The primary mechanism involves the phosphorylation of the activation loop (T-loop) of these kinases, which is essential for their catalytic activity. PDK1 inhibitors disrupt this process, leading to reduced activity of several oncogenic pathways.
Key Findings from Recent Research
- Selective Inhibition : Recent studies have identified highly selective PDK1 inhibitors that bind to the inactive DFG-out conformation of the kinase. For instance, compound 7 has shown to specifically inhibit PDK1 T-loop phosphorylation at Ser-241, distinguishing it from classical ATP-competitive inhibitors .
-
Impact on Cancer Cell Behavior :
- Anchorage-Independent Growth : Selective PDK1 inhibition significantly impairs anchorage-independent growth and invasion in cancer cells, suggesting that PDK1 plays a pivotal role in tumorigenesis .
- Colony Formation : Compound 7 inhibited colony formation in a subset of cancer cell lines and primary xenograft tumor lines, indicating its potential effectiveness against certain tumors .
- Biomarker Identification : The phosphorylation status of PDK1 at Ser-241 has been proposed as a pharmacodynamic biomarker predictive of response to PDK1-targeted therapies. This was corroborated by RNA interference studies that confirmed PDK1 dependence in various cancer cell lines .
Table 1: Summary of PDK1 Inhibitors and Their Biological Effects
Compound Name | Binding Mode | Effect on Anchorage-Independent Growth | Effect on Colony Formation | Notable Cancer Cell Lines |
---|---|---|---|---|
Compound 7 | DFG-out | Significant inhibition | Inhibited in 4/10 lines | MDA-MB-231, SUM159 |
Compound X | ATP-competitive | Minimal effect | Variable | Various |
Table 2: Case Studies on PDK1 Inhibition
Case Study 1: The Role of MAPK4 in Enhancing PDK1 Activity
A study highlighted the cooperative activation of PDK1 and AKT by MAPK4, which enhances cancer cell growth through increased expression and activity of PDK1. This suggests that targeting both MAPK4 and PDK1 could provide a novel therapeutic strategy against triple-negative breast cancer (TNBC) models .
Case Study 2: Selective Inhibition Impact on Tumor Growth
Research involving compound 7 demonstrated its ability to inhibit colony formation in specific cancer types while showing minimal effects on standard tissue culture growth. This emphasizes the importance of using appropriate assays to evaluate the efficacy of PDK1 inhibitors in various contexts .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCGSPBENFEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.